molecular formula C19H17N3O5 B11206655 4-(3-Nitrobenzoyl)-1-(2-phenylethyl)piperazine-2,6-dione

4-(3-Nitrobenzoyl)-1-(2-phenylethyl)piperazine-2,6-dione

Cat. No.: B11206655
M. Wt: 367.4 g/mol
InChI Key: JBJCOCARTSSTIC-UHFFFAOYSA-N
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Description

4-(3-Nitrobenzoyl)-1-(2-phenylethyl)piperazine-2,6-dione is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a nitrobenzoyl group and a phenylethyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Nitrobenzoyl)-1-(2-phenylethyl)piperazine-2,6-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate under reflux conditions.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction using 2-phenylethyl bromide and the piperazine intermediate.

    Addition of the Nitrobenzoyl Group: The final step involves the acylation of the piperazine derivative with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Nitrobenzoyl)-1-(2-phenylethyl)piperazine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, and sodium borohydride.

    Substitution: Common reagents include alkyl halides and aryl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives with various alkyl or aryl groups.

Scientific Research Applications

4-(3-Nitrobenzoyl)-1-(2-phenylethyl)piperazine-2,6-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic properties.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Nitrobenzoyl)-1-(2-phenylethyl)piperazine-2,6-dione involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenylethyl group may enhance the compound’s ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Nitrobenzoyl)piperazine-2,6-dione: Lacks the phenylethyl group, which may affect its biological activity and chemical reactivity.

    1-(2-Phenylethyl)piperazine-2,6-dione: Lacks the nitrobenzoyl group, which may reduce its potential for biological activity.

    4-(3-Aminobenzoyl)-1-(2-phenylethyl)piperazine-2,6-dione: Contains an amino group instead of a nitro group, which may alter its chemical reactivity and biological properties.

Uniqueness

4-(3-Nitrobenzoyl)-1-(2-phenylethyl)piperazine-2,6-dione is unique due to the presence of both the nitrobenzoyl and phenylethyl groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C19H17N3O5

Molecular Weight

367.4 g/mol

IUPAC Name

4-(3-nitrobenzoyl)-1-(2-phenylethyl)piperazine-2,6-dione

InChI

InChI=1S/C19H17N3O5/c23-17-12-20(19(25)15-7-4-8-16(11-15)22(26)27)13-18(24)21(17)10-9-14-5-2-1-3-6-14/h1-8,11H,9-10,12-13H2

InChI Key

JBJCOCARTSSTIC-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)CN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])CCC3=CC=CC=C3

Origin of Product

United States

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